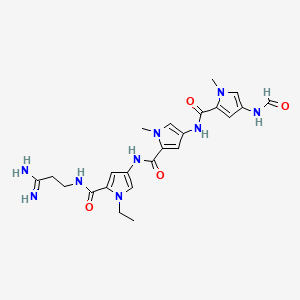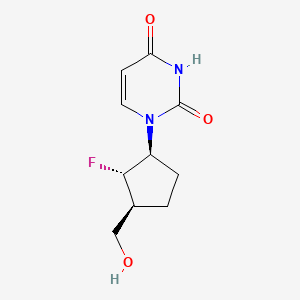
6'-a-F-carbocyclicddU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-a-F-carbocyclicddU is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a fluorine atom and a carbocyclic ring, distinguishing it from other nucleoside analogs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-a-F-carbocyclicddU typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the fluorine atom and the formation of the carbocyclic ring. Common synthetic routes involve nucleophilic substitution reactions, cyclization reactions, and various protection and deprotection steps to ensure the correct functional groups are in place.
Industrial Production Methods
Industrial production of 6’-a-F-carbocyclicddU requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
6’-a-F-carbocyclicddU undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
6’-a-F-carbocyclicddU has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against viruses like HIV and hepatitis.
Medicine: Investigated for its anticancer properties, as it can inhibit the replication of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a tool in biochemical research.
作用機序
The mechanism of action of 6’-a-F-carbocyclicddU involves its incorporation into the DNA or RNA of target cells. This incorporation disrupts the normal replication process, leading to the inhibition of viral or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis. The pathways affected by this compound are primarily those related to DNA and RNA replication.
類似化合物との比較
Similar Compounds
6’-a-F-carbocyclicddC: Another nucleoside analog with similar antiviral properties.
6’-a-F-carbocyclicddA: Known for its anticancer activity.
6’-a-F-carbocyclicddG: Studied for its potential in treating viral infections.
Uniqueness
6’-a-F-carbocyclicddU is unique due to its specific structure, which includes a fluorine atom and a carbocyclic ring. This structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs. Its ability to inhibit both viral and cancer cell replication highlights its versatility and potential as a therapeutic agent.
特性
CAS番号 |
129829-87-4 |
|---|---|
分子式 |
C10H13FN2O3 |
分子量 |
228.22 g/mol |
IUPAC名 |
1-[(1S,2S,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O3/c11-9-6(5-14)1-2-7(9)13-4-3-8(15)12-10(13)16/h3-4,6-7,9,14H,1-2,5H2,(H,12,15,16)/t6-,7-,9-/m0/s1 |
InChIキー |
BGMJYSAHUYZLAO-ZKWXMUAHSA-N |
異性体SMILES |
C1C[C@@H]([C@H]([C@@H]1CO)F)N2C=CC(=O)NC2=O |
正規SMILES |
C1CC(C(C1CO)F)N2C=CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


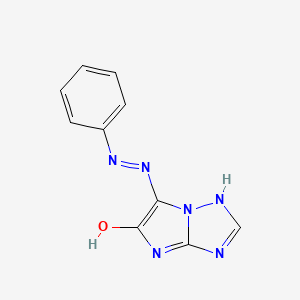
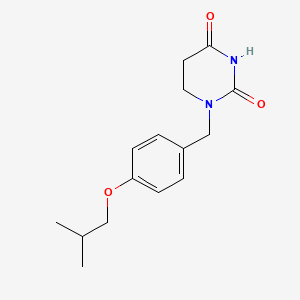
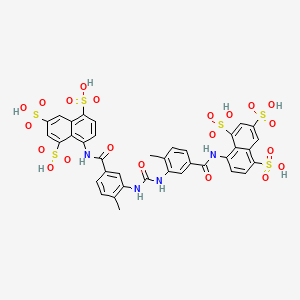
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
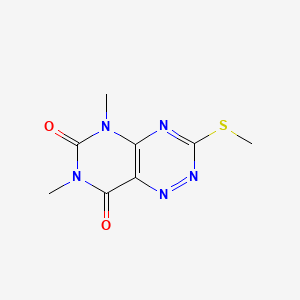
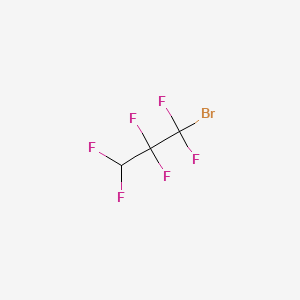

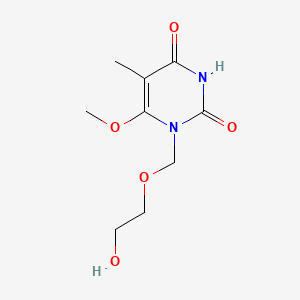
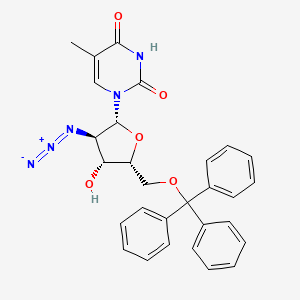

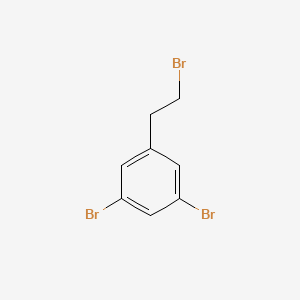
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)

